Calcium;boranuide;oxolane

Description

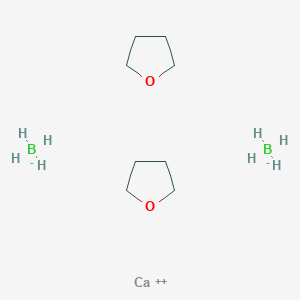

Calcium;boranuide;oxolane (IUPAC name), also known as calcium borohydride bis(tetrahydrofuran) (Ca(BH₄)₂·2C₄H₈O), is a coordination complex where calcium ions are stabilized by tetrahydroborate (BH₄⁻) anions and tetrahydrofuran (THF) ligands. Its CAS registry number is 93573-64-9, and its molecular weight is approximately 213.98 g/mol (calculated from constituent atomic masses) . This compound is primarily utilized in hydrogen storage and as a reducing agent in organic and inorganic syntheses due to the high hydrogen content of BH₄⁻ .

Properties

IUPAC Name |

calcium;boranuide;oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O.2BH4.Ca/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H4;/q;;2*-1;+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDQIIWFODWXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].[BH4-].C1CCOC1.C1CCOC1.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24B2CaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium;boranuide;oxolane can be synthesized through the reaction of calcium borohydride with tetrahydrofuran. The reaction typically involves the following steps:

Preparation of Calcium Borohydride: Calcium borohydride can be prepared by reacting calcium hydride with diborane.

Reaction with Tetrahydrofuran: The calcium borohydride is then reacted with tetrahydrofuran under controlled conditions to form this compound.

The reaction conditions usually involve maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and stored under conditions that prevent degradation and contamination .

Chemical Reactions Analysis

Types of Reactions

Calcium;boranuide;oxolane undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.

Hydrolysis: It reacts with water to produce hydrogen gas and calcium hydroxide.

Complex Formation: It can form complexes with other compounds, enhancing its reactivity and stability.

Common Reagents and Conditions

Reduction Reactions: Common reagents include carbonyl compounds such as aldehydes and ketones. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures.

Hydrolysis: The reaction with water is usually carried out at room temperature, and the products are hydrogen gas and calcium hydroxide.

Complex Formation: Various ligands can be used to form complexes with this compound, depending on the desired application.

Major Products Formed

Reduction Reactions: The major products are alcohols.

Hydrolysis: The major products are hydrogen gas and calcium hydroxide.

Complex Formation: The products vary depending on the ligands used.

Scientific Research Applications

Calcium;boranuide;oxolane has several scientific research applications, including:

Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various organometallic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.

Industry: It is used in the production of fine chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of Calcium;boranuide;oxolane involves its ability to donate hydride ions (H⁻) in chemical reactions. This hydride transfer is crucial in reduction reactions, where the compound reduces carbonyl groups to alcohols. The molecular targets include carbonyl compounds, and the pathways involved are primarily reduction pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Calcium;boranuide;oxolane and Analogues

| Compound | Chemical Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Ca(BH₄)₂·2C₄H₈O | 93573-64-9 | ~213.98 | Ca²⁺ coordinated by 2 BH₄⁻ and 2 THF ligands |

| Borane-THF complex | BH₃·C₄H₈O | 14044-65-6 | 85.94 | Lewis acid-base adduct (BH₃ stabilized by THF) |

| Potassium trifluoro(5-oxohexyl)boranuide | C₆H₁₀BF₃KO | 329976-78-5 | ~218.06 | K⁺ with trifluoroalkyl-substituted boranuide |

| Calcium aluminate | CaAl₂O₄ | 12042-68-1 | 158.04 | Ceramic oxide (Ca²⁺ and Al³⁺ in cubic lattice) |

| Calcium oxalate | CaC₂O₄ | 563-72-4 | 128.10 | Insoluble salt (Ca²⁺ and oxalate anion) |

Functional and Application Differences

Reducing Agents

- This compound : Acts as a strong reducing agent in hydrogen storage and metal-hydride syntheses. The THF ligands enhance solubility and stability in organic solvents .

- Borane-THF complex : Widely used in hydroboration reactions for alkene functionalization. Its THF coordination labilizes BH₃, enabling controlled reactivity .

- Potassium trifluoro(5-oxohexyl)boranuide: Specialized for organometallic catalysis, leveraging the electron-withdrawing trifluoroalkyl group to modulate boranuide reactivity .

Thermal and Mechanical Stability

- Calcium aluminate : Exhibits exceptional thermal stability (>1600°C), making it suitable for refractory ceramics and metallurgical slags .

- Calcium oxalate : Decomposes at ~200°C, forming CaCO₃ and CO. Its low solubility contributes to pathological crystal formation (e.g., kidney stones) .

Conformational Dynamics

- Oxolane (THF) : NMR studies reveal significant pseudorotational flexibility in the THF ring, influencing the stability of its complexes. For instance, the 3T₂/2T₃ and OE/EO conformers contribute to ligand exchange dynamics in this compound .

Research Findings and Challenges

- Hydrogen Storage : this compound demonstrates higher hydrogen release efficiency (≈8 wt%) compared to sodium borohydride (≈7 wt%) but requires THF stabilization to prevent premature decomposition .

- Synthetic Utility : The borane-THF complex outperforms BH₃·SMe₂ in stereoselective hydroboration due to THF's weaker Lewis basicity, which allows milder reaction conditions .

- Biomineralization: Calcium oxalate’s insolubility is modulated by organic additives (e.g., proteins), a phenomenon absent in synthetic calcium borohydrides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.